![molecular formula C11H18N2O2 B154783 Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate CAS No. 133261-09-3](/img/structure/B154783.png)
Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate is a chemical compound with the molecular formula C11H18N2O2 . It is also known by other names such as ethyl 3-isobutyl-1H-pyrazole-5-carboxylate and 3-(2-METHYLPROPYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER .
Synthesis Analysis
Pyrazoles, including Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate, are often synthesized using a variety of methods. These methods include multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The InChI representation of the molecule isInChI=1S/C10H16N2O2/c1-4-14-10(13)9-6-8(11-12-9)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,11,12)
. Physical And Chemical Properties Analysis
The molecular weight of Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate is 196.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. The compound also has a rotatable bond count of 5 .Scientific Research Applications
Medicinal Chemistry: Drug Discovery
Pyrazole derivatives, like Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate, are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities. They are frequently utilized in the discovery and development of new drugs, particularly as they can interact with various biological targets . The pyrazole ring structure is a common feature in many pharmacologically active molecules, making it a valuable moiety for the synthesis of potential therapeutic agents.
Agrochemistry: Pesticide Development
In agrochemistry, pyrazole compounds are integral in developing novel pesticides. Their structural versatility allows for the synthesis of compounds with specific action mechanisms against a range of agricultural pests. This can lead to the creation of more effective and environmentally friendly pest control solutions .
Coordination Chemistry: Ligand Synthesis
The pyrazole ring can act as a ligand in coordination chemistry, binding to metal ions to form complexes. These complexes have various applications, including catalysis, optical materials, and as models for studying metalloenzymes .
Organometallic Chemistry: Catalyst Design
In organometallic chemistry, pyrazole-based compounds are used to design catalysts for various chemical reactions. Their ability to stabilize metal centers and participate in electron transfer makes them suitable for this role .
Biological Studies: Bioactive Moiety Synthesis
Pyrazoles are often used as bioactive moieties in the synthesis of compounds for biological studies. They can mimic natural substances or interfere with biological pathways, making them useful tools for understanding disease mechanisms and identifying potential drug targets .
Green Chemistry: Eco-Friendly Synthesis
The synthesis of pyrazole derivatives, including Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate, can be performed using green chemistry principles. This involves using non-toxic, thermally stable, and cost-effective catalysts, contributing to more sustainable chemical practices .
Mechanism of Action
Target of Action
The primary targets of “Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate” are currently unknown. Pyrazoles, the core structure of this compound, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazoles are known to influence a variety of biochemical pathways due to their structural diversity .
Action Environment
The action, efficacy, and stability of “Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate” can be influenced by various environmental factors. For instance, adequate ventilation is recommended when handling this compound to avoid dust formation .
properties
IUPAC Name |
ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-5-15-11(14)10-7-9(6-8(2)3)12-13(10)4/h7-8H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAUNHYTQURBJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568714 |
Source
|
Record name | Ethyl 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate | |
CAS RN |
133261-09-3 |
Source
|
Record name | Ethyl 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133261-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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